Cyclopentyl(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

説明

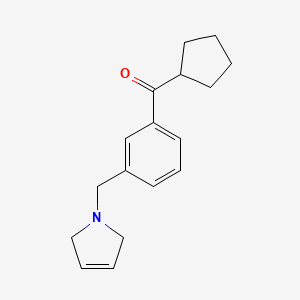

Cyclopentyl(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a ketone derivative featuring a cyclopentyl group attached to a phenyl ring substituted with a 2,5-dihydro-1H-pyrrol-1-ylmethyl moiety.

特性

IUPAC Name |

cyclopentyl-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c19-17(15-7-1-2-8-15)16-9-5-6-14(12-16)13-18-10-3-4-11-18/h3-6,9,12,15H,1-2,7-8,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHHKDMQPXBEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643513 | |

| Record name | Cyclopentyl{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-72-9 | |

| Record name | Cyclopentyl[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Cyclopentyl(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and neuroprotection. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This compound features a cyclopentyl group attached to a phenyl ring, which is further substituted with a pyrrolidine moiety. The unique structural characteristics contribute to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism involves the downregulation of specific proteins associated with cell survival and proliferation.

Key Findings:

- Cell Lines Tested: The compound was tested on human bladder cancer (T24T, UMUC3, RT112) and colon cancer (HCT116) cell lines.

- Apoptosis Induction: The compound induced apoptosis via inhibition of X-linked inhibitor of apoptosis protein (XIAP), linked to the downregulation of Sp1 expression .

Neuroprotective Effects

In addition to its anticancer activity, this compound has shown promise in neuroprotection. It has been observed to modulate pathways involved in neuronal survival during ischemic conditions.

Mechanism of Action:

- Signaling Pathways: The compound enhances the AKT/GSK3β/β-catenin signaling pathway, which plays a crucial role in neuronal survival and function.

- Reactive Oxygen Species (ROS): It effectively suppresses ROS generation in neuronal cells subjected to oxidative stress .

Data Table: Biological Activity Summary

Case Study 1: Anticancer Efficacy

In vivo studies using xenograft models demonstrated that treatment with this compound led to significant tumor growth inhibition. Mice treated with varying doses showed reduced tumor mass correlating with increased apoptosis markers in tumor tissues.

Case Study 2: Neuroprotection

A separate study focused on the neuroprotective effects observed during cerebral ischemia. The administration of the compound resulted in improved outcomes in animal models, showcasing its potential for therapeutic applications in stroke and other neurodegenerative conditions.

科学的研究の応用

Notable Synthesis Techniques

- Ugi Reaction : This reaction can be employed to create diverse libraries of derivatives by combining isocyanides with amines and carboxylic acids.

- Palladium-Catalyzed Reactions : These reactions enable the formation of complex cyclic structures that are often biologically active.

Applications in Medicinal Chemistry

Cyclopentyl(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone has shown promise in various medicinal applications:

Anticancer Activity

Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. The presence of the pyrrole moiety is crucial for enhancing the interaction with biological targets involved in cancer progression.

Neuroprotective Effects

Studies have suggested that derivatives of this compound may possess neuroprotective properties, potentially beneficial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antidepressant Properties

Preliminary studies indicate that the compound may influence neurotransmitter levels, suggesting potential applications in treating mood disorders.

Case Study 1: Anticancer Activity

A study conducted by researchers at the University of Groningen demonstrated that a series of cyclopentyl derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression.

Case Study 2: Neuroprotection

In a study published in Journal of Medicinal Chemistry, a related compound was evaluated for its neuroprotective effects in vitro and in vivo. Results showed that it could reduce oxidative stress markers and improve cognitive function in animal models.

Data Table: Summary of Applications

| Application Area | Observed Effects | Reference |

|---|---|---|

| Anticancer Activity | Inhibition of cell proliferation | University of Groningen Study |

| Neuroprotective Effects | Reduction in oxidative stress | Journal of Medicinal Chemistry |

| Antidepressant Properties | Modulation of neurotransmitter levels | Preliminary Research Findings |

類似化合物との比較

Key Observations:

Substituent Effects :

- The cyclopentyl group in the target compound confers greater conformational flexibility compared to rigid aryl groups (e.g., p-tolyl or bromophenyl) in analogs. This may enhance membrane permeability in biological systems.

- Halogenated analogs (e.g., fluorine in , bromine in ) exhibit distinct electronic and steric profiles. Fluorine’s electronegativity can modulate metabolic stability, while bromine’s larger size may influence binding interactions in receptor-ligand systems.

Molecular Weight and Lipophilicity :

- The cyclopentyl-containing compound (MW ≈ 267.37) is lighter than the brominated analog (MW 358.23) , suggesting differences in solubility and pharmacokinetics.

- The p-tolyl derivative (MW 277.36) shares closer lipophilicity with the target compound but lacks the cyclopentyl group’s stereochemical diversity.

Synthetic Accessibility: Analogs like (2,5-dihydro-1H-pyrrol-1-yl)(3-fluorophenyl)methanone are synthesized via nucleophilic substitution or coupling reactions, often using malononitrile or sulfur-based reagents . Similar methods could apply to the target compound with cyclopentyl precursors.

Research Findings and Data Gaps

Physicochemical Properties

- Solubility: No experimental solubility data are available for the target compound. However, analogs with polar substituents (e.g., fluorine in ) likely exhibit higher aqueous solubility than the cyclopentyl derivative.

- Thermal Stability : The cyclopentyl group may lower melting/boiling points compared to rigid aryl analogs, though empirical data are lacking.

準備方法

General Synthetic Route

The synthesis typically proceeds via a multi-step sequence involving:

- Formation of the aryl ketone intermediate.

- Introduction of the pyrrolinomethyl substituent via nucleophilic substitution or cross-coupling.

- Final purification and characterization.

Detailed Synthetic Steps

Representative Synthetic Example

A reported method involves:

- Reacting 3-bromomethylphenyl cyclopentyl ketone with 2,5-dihydro-1H-pyrrole under basic conditions (NaH, DMF) at room temperature.

- The reaction proceeds via nucleophilic substitution to attach the pyrrolinomethyl group.

- Purification by silica gel chromatography yields the target compound with high purity.

Alternative Approaches

- Cross-Coupling Reactions: Suzuki-Miyaura or Stille coupling using pyrrolinomethyl-substituted aryl boronic acids or stannanes with cyclopentyl ketone derivatives under palladium catalysis have been demonstrated to be effective.

- Direct Acylation: Friedel-Crafts acylation of cyclopentanone derivatives with appropriately substituted benzoyl chlorides, followed by pyrrolinomethyl substitution, is another viable route.

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: ¹H NMR signals for cyclopentyl protons appear as multiplets at δ 1.5–2.5 ppm; pyrrolinomethyl CH₂ protons resonate at δ 2.5–3.5 ppm; ketone carbonyl carbon observed in ¹³C NMR at δ 205–220 ppm.

- IR Spectroscopy: Strong C=O stretch near 1700 cm⁻¹ confirms ketone formation; N-H bending vibrations of pyrrolidine ring near 3300 cm⁻¹.

- Mass Spectrometry: Molecular ion peak at m/z ~259 consistent with molecular formula C₁₇H₂₁NO; fragmentation patterns confirm cyclopentyl and pyrrolinomethyl moieties.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation + Alkylation | Cyclopentanecarbonyl chloride, substituted phenyl, pyrrolinomethyl halide | Lewis acid catalyst (AlCl₃), NaH base, DMF, RT to 110 °C | 50-77% | Straightforward, well-established | Requires careful control to avoid poly-substitution |

| Palladium-Catalyzed Cross-Coupling | Cyclopentyl ketone boronic acid, pyrrolinomethyl aryl halide | Pd catalyst, base (NaH or K₃PO₄), DMF, 110-160 °C | 26-93% | High selectivity, adaptable to various substituents | Requires expensive catalysts, sensitive to moisture |

| Direct Nucleophilic Substitution | Aryl bromomethyl ketone, pyrrole derivative | NaH, DMF, RT | Moderate to high | Simple, mild conditions | Limited to reactive halides |

Q & A

Q. What are the common synthetic routes for Cyclopentyl(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, the pyrrolidine moiety can be introduced via a Mannich reaction using 2,5-dihydro-1H-pyrrole and formaldehyde, followed by coupling with a cyclopentyl-substituted benzaldehyde intermediate. Solvents like 1,4-dioxane and catalysts such as triethylamine are often employed to enhance reaction efficiency . Purification may involve column chromatography or recrystallization.

Q. How should researchers characterize this compound spectroscopically?

Use a combination of IR spectroscopy (to confirm carbonyl stretches at ~1700 cm⁻¹ and pyrrolidine C-N vibrations), NMR (¹H and ¹³C for substituent connectivity), and mass spectrometry (to verify molecular weight). For instance, the cyclopentyl group’s protons appear as multiplet signals in the ¹H NMR spectrum (δ 1.5–2.0 ppm), while the aromatic protons of the phenyl ring resonate at δ 7.2–7.8 ppm .

Q. What safety protocols are recommended for handling this compound?

Avoid skin/eye contact (S24/25 safety protocols) due to potential irritancy. Use PPE (gloves, goggles) and work in a fume hood. No specific toxicity data are available, but analogous methanones suggest moderate hazards .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction is critical for confirming the stereochemistry of the pyrrolidine ring and the spatial arrangement of the cyclopentyl group. Use SHELX programs (e.g., SHELXL for refinement) to model thermal displacement parameters and hydrogen bonding. High-resolution data (≤ 0.8 Å) minimizes errors in bond-length and angle calculations .

Q. How to address contradictions in synthetic yield data across studies?

Variability often arises from reaction conditions (e.g., solvent polarity, temperature). For example, using polar aprotic solvents like DMF may improve pyrrolidine coupling efficiency compared to dioxane. Systematically compare reaction parameters (catalyst loading, stoichiometry) and employ Design of Experiments (DoE) to identify critical factors .

Q. What strategies are effective for designing biological activity assays?

Prioritize molecular docking to predict binding affinity toward targets (e.g., antimicrobial enzymes). Follow with in vitro assays:

Q. How can computational modeling predict reactivity or metabolic pathways?

Perform DFT calculations (e.g., B3LYP/6-31G**) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. For metabolic predictions, use software like Schrödinger’s QikProp to assess CYP450 enzyme interactions. Compare results with experimental HPLC-MS data to validate degradation products .

Q. What thermal analysis methods determine stability and decomposition profiles?

TGA/DSC under nitrogen can identify decomposition onset temperatures. For example, a sharp weight loss at ~250°C may indicate cleavage of the cyclopentyl group. Kinetic analysis (e.g., Flynn-Wall-Ozawa method) calculates activation energy for degradation .

Q. How to validate spectral data against authoritative databases?

Cross-reference experimental IR/NMR with the NIST Chemistry WebBook (Standard Reference Database 69). For instance, match carbonyl peaks to entries for structurally similar methanones. Discrepancies >5% in chemical shifts suggest impurities or conformational differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。